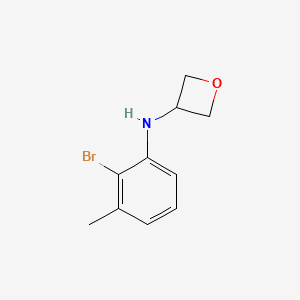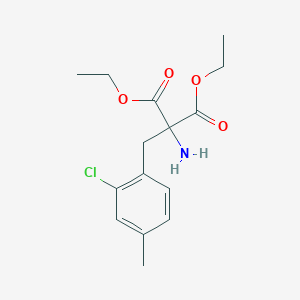
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate is an organic compound that belongs to the class of malonic esters These compounds are characterized by the presence of two ester groups attached to a central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate typically involves the alkylation of diethyl malonate with 2-chloro-4-methylbenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the benzyl chloride. The reaction conditions generally include:
Base: Sodium ethoxide
Solvent: Ethanol
Temperature: Room temperature to reflux
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Decarboxylation: Heating the compound can lead to the loss of carbon dioxide, forming a substituted acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide, ethanol, room temperature
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux
Decarboxylation: Heat, typically above 100°C
Major Products
Nucleophilic Substitution: Substituted malonates
Hydrolysis: Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonic acid
Decarboxylation: Substituted acetic acids
Aplicaciones Científicas De Investigación
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Studied for its interactions with biological molecules and potential bioactivity.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate involves its ability to act as a nucleophile due to the presence of the amino group. This nucleophilicity allows it to participate in various substitution reactions, forming new carbon-carbon and carbon-nitrogen bonds. The ester groups can also undergo hydrolysis and decarboxylation, leading to the formation of carboxylic acids and other derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler malonic ester without the amino and benzyl substituents.
Diethyl aminomalonate: Contains an amino group but lacks the benzyl substituent.
Diethyl 2-(2-chlorobenzyl)malonate: Similar structure but without the amino group.
Uniqueness
Diethyl 2-amino-2-(2-chloro-4-methylbenzyl)malonate is unique due to the presence of both the amino group and the 2-chloro-4-methylbenzyl substituent
Propiedades
Fórmula molecular |
C15H20ClNO4 |
|---|---|
Peso molecular |
313.77 g/mol |
Nombre IUPAC |
diethyl 2-amino-2-[(2-chloro-4-methylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H20ClNO4/c1-4-20-13(18)15(17,14(19)21-5-2)9-11-7-6-10(3)8-12(11)16/h6-8H,4-5,9,17H2,1-3H3 |
Clave InChI |
YVTSKPZXXFTFES-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=C(C=C(C=C1)C)Cl)(C(=O)OCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


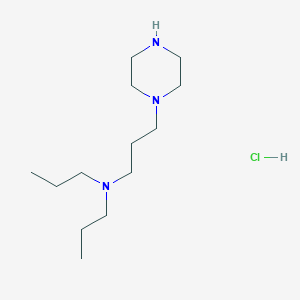


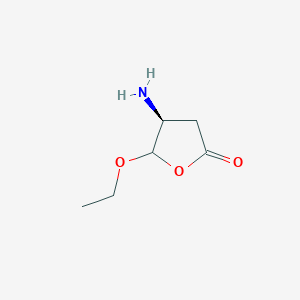

![4-{[5-(4-Nitrobenzene-1-sulfonyl)-1,3,4-thiadiazol-2-yl]amino}-4-sulfanylidenebutanoic acid](/img/structure/B12932005.png)

![Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12932009.png)
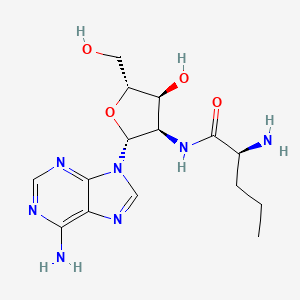
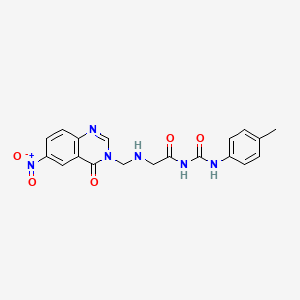
![5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfonothioyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12932028.png)
![4-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12932033.png)
